N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-16-8-6-14(7-9-16)12-21-20(25)24-10-2-4-15(13-24)18-22-23-19(27-18)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIWAIZYRGYUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methoxybenzyl group and an oxadiazole derivative attached to a thiophene ring. The structural complexity of this compound is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 2.58 |
| 2 | HeLa | 1.35 |
| 3 | A549 | 4.00 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In studies focusing on the inhibition of bacterial growth, compounds with similar structures have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their function.
- Induction of Apoptosis : Studies have indicated that similar compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The presence of thiophene may contribute to antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
A study published in Molecular Pharmacology investigated the effects of oxadiazole derivatives on cancer cell lines and reported significant growth inhibition in several tested compounds. The study highlighted the importance of structural modifications in enhancing biological activity and reducing cytotoxicity towards normal cells .
Another research effort focused on synthesizing and evaluating novel oxadiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. While not directly related to the compound , the findings underscore the therapeutic potential of oxadiazole-containing compounds in infectious diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the 1,3,4-Oxadiazole Family
The compound shares structural motifs with several oxadiazole-based derivatives reported in the literature. Key comparisons include:
Key Observations :
- The target compound’s piperidine core distinguishes it from linear propanamide (7c) or phenyl-linked (5w) oxadiazoles. This rigidity may enhance binding specificity to enzymatic pockets.
- The thiophen-2-yl group is conserved in both the target compound and 5w, suggesting a role in π-π stacking interactions with PARP’s catalytic domain .
- Unlike 7c, which features a sulfanyl linkage, the target compound’s 4-methoxybenzyl carboxamide group likely improves solubility and metabolic stability .
Physicochemical Properties
- Spectroscopic Data : IR and NMR profiles of 7c–7f confirm oxadiazole C=N stretching (~1600 cm⁻¹) and aromatic proton resonances (δ 6.8–7.5 ppm), which are expected to align with the target compound’s spectral features .
Q & A
Basic Question: What are the established synthetic routes for this compound, and how is reaction progress validated?
Methodological Answer:
The compound is typically synthesized via multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between the piperidine-carboxamide and methoxybenzyl moieties).
- Cyclization to form the 1,3,4-oxadiazol-2-yl ring, often using reagents like POCl₃ or carbodiimides.
Reaction progress is monitored using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., NMR for intermediate verification). Final purification employs column chromatography or recrystallization .
Basic Question: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing methoxybenzyl aromatic protons vs. thiophenyl signals).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Provides absolute stereochemical configuration, as seen in structurally related piperidine derivatives .
Advanced Question: How can synthetic yield be optimized during scale-up?
Methodological Answer:
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst Optimization : Use of coupling agents (e.g., HATU, EDCI) for efficient amide bond formation.
- Temperature Control : Exothermic cyclization steps require gradual heating (e.g., 60–80°C) to avoid side reactions.
- Workflow Adjustments : Semi-automated purification systems (e.g., flash chromatography) improve reproducibility. Reference yields for similar compounds range from 40–65% under optimized conditions .
Advanced Question: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Purity : Validate purity (>95%) via HPLC before biological testing.
- Cell Line Differences : Use isogenic cell lines to control for genetic background effects.
- Dose-Response Replication : Conduct triplicate experiments with positive/negative controls. For example, conflicting cytotoxicity data in similar oxadiazole derivatives were resolved by controlling for serum protein binding .
Advanced Question: What computational strategies predict target binding modes and affinity?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases, GPCRs). Use crystal structures (PDB) of homologous proteins if the target’s structure is unknown.
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations to evaluate piperidine ring flexibility).
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity trends. For example, thiophen-2-yl moieties enhance π-π stacking in docking studies .
Advanced Question: How do structural modifications influence pharmacological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies focus on:
- Piperidine Substitutions : Bulky groups at the 3-position (e.g., oxadiazole vs. thiadiazole) alter steric hindrance and target selectivity.
- Methoxybenzyl Modifications : Electron-withdrawing groups (e.g., nitro) reduce metabolic stability but may increase potency.
- Thiophen-2-yl Optimization : Halogenation (e.g., 5-bromo-thiophene) enhances hydrophobic interactions.
| Modification | Biological Impact | Reference Activity |
|---|---|---|
| Methoxy → Nitro (benzyl) | Increased cytotoxicity (IC₅₀: 2.1 µM → 0.8 µM) | |
| Oxadiazole → Thiadiazole | Reduced kinase inhibition (ΔpIC₅₀: -1.2) |
Advanced Question: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment.
- Radioligand Displacement : Use tritiated analogs (e.g., ³H-labeled carboxamide) to quantify receptor occupancy. For example, piperidine-based compounds showed >70% displacement in serotonin receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
